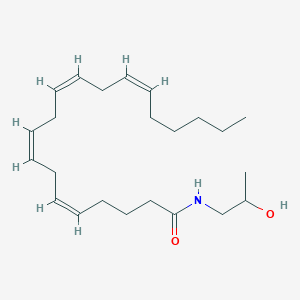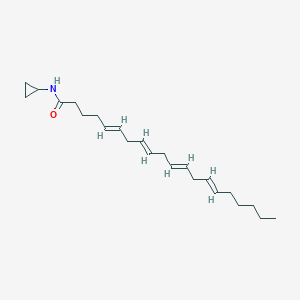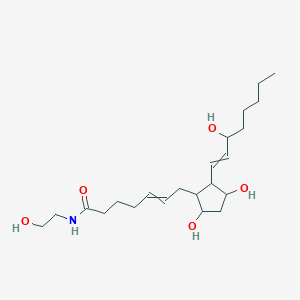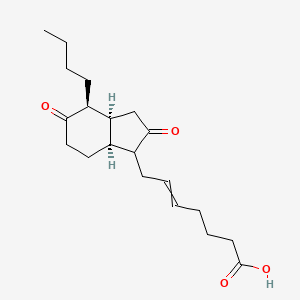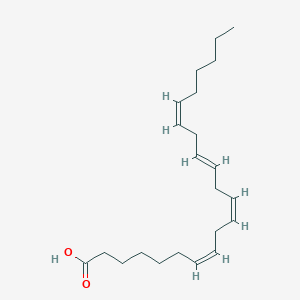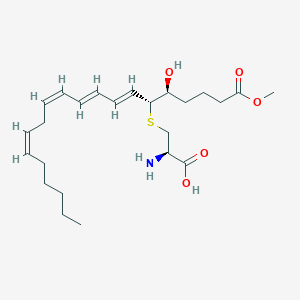
Leukotriene E4 methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Leukotriene E4 methyl ester is a lipid-soluble derivative of leukotriene E4. Leukotrienes are eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid. This compound is formed by the esterification of the acid group at position 1 of the icosatetraenyl chain, making it more lipid-soluble than its parent compound .
准备方法
Synthetic Routes and Reaction Conditions: Leukotriene E4 methyl ester can be synthesized by esterifying leukotriene E4 with methanol in the presence of an acid catalyst. The reaction typically involves dissolving leukotriene E4 in methanol and adding a catalytic amount of sulfuric acid. The mixture is then refluxed for several hours until the reaction is complete. The product is purified by column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by purification steps such as distillation and crystallization to obtain the pure compound .
化学反应分析
Types of Reactions: Leukotriene E4 methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydroxy derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Hydroxy derivatives.
Reduction: Less oxidized forms of the ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Leukotriene E4 methyl ester has several scientific research applications:
Chemistry: Used as a model compound to study lipid signaling pathways and eicosanoid metabolism.
Biology: Investigated for its role in inflammatory responses and immune regulation.
Medicine: Potential therapeutic target for treating inflammatory diseases such as asthma and allergic rhinitis.
Industry: Utilized in the development of anti-inflammatory drugs and as a biochemical reagent in research laboratories
作用机制
Leukotriene E4 methyl ester exerts its effects by binding to specific G-protein-coupled receptors on target cells. These receptors include cysteinyl leukotriene receptors, which mediate various inflammatory responses. Upon binding, the compound activates downstream signaling pathways such as MAPK, PI3K/Akt, and NF-κB, leading to the production of inflammatory cytokines and other mediators .
相似化合物的比较
- Leukotriene C4
- Leukotriene D4
- Leukotriene F4
Comparison: Leukotriene E4 methyl ester is unique due to its increased lipid solubility compared to its parent compound, leukotriene E4. This property enhances its ability to penetrate cell membranes and interact with intracellular targets. Unlike leukotriene C4 and leukotriene D4, which are more active in inducing bronchoconstriction, this compound accumulates in plasma and urine, making it a useful biomarker for certain inflammatory conditions .
属性
分子式 |
C24H39NO5S |
|---|---|
分子量 |
453.6 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[(5S,6R,7E,9E,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C24H39NO5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22(31-19-20(25)24(28)29)21(26)16-15-18-23(27)30-2/h7-8,10-14,17,20-22,26H,3-6,9,15-16,18-19,25H2,1-2H3,(H,28,29)/b8-7-,11-10-,13-12+,17-14+/t20-,21-,22+/m0/s1 |
InChI 键 |
FIXJQRIEAIDXEN-KLWHAKNWSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)SC[C@@H](C(=O)O)N |
规范 SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


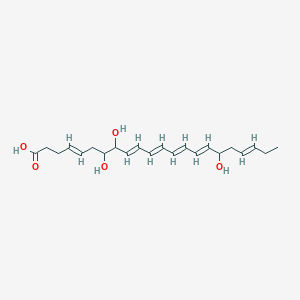
![(10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767322.png)
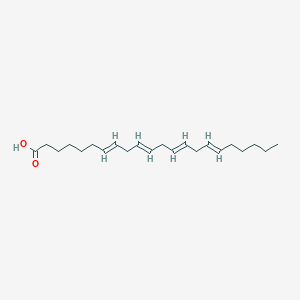
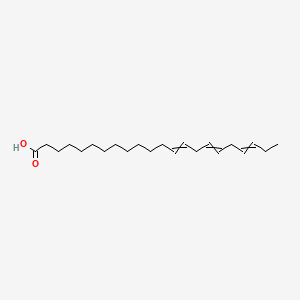

![[3H]5-oxo-ETE](/img/structure/B10767340.png)
